3-Bromo-5-difluoromethoxy-2-nitrotoluene

Catalog No.
S853777
CAS No.
1805527-34-7
M.F
C8H6BrF2NO3
M. Wt
282.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-difluoromethoxy-2-nitrotoluene

CAS Number

1805527-34-7

Product Name

3-Bromo-5-difluoromethoxy-2-nitrotoluene

IUPAC Name

1-bromo-5-(difluoromethoxy)-3-methyl-2-nitrobenzene

Molecular Formula

C8H6BrF2NO3

Molecular Weight

282.04 g/mol

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-5(15-8(10)11)3-6(9)7(4)12(13)14/h2-3,8H,1H3

InChI Key

CPUQUXJNBQUQCI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)OC(F)F

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)OC(F)F

3-Bromo-5-difluoromethoxy-2-nitrotoluene is an organic compound characterized by its complex structure and notable chemical properties. It has the molecular formula C8H6BrF2NO3C_8H_6BrF_2NO_3 and a molecular weight of approximately 282.04g/mol282.04\,g/mol. This compound features a bromine atom, two fluorine atoms, a nitro group, and a methoxy group attached to a toluene ring, making it a halogenated aromatic compound with potential applications in various fields of research and industry.

  • Oxidation: This involves the addition of oxygen or removal of hydrogen, which can lead to the formation of carboxylic acids or other oxidized products.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, potentially yielding amines or alcohols.
  • Substitution: This involves replacing one atom or group with another, commonly using nucleophiles or electrophiles.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, hydrogen gas with palladium on carbon for reduction, and various halogens for substitution reactions.

Research indicates that 3-Bromo-5-difluoromethoxy-2-nitrotoluene may exhibit biological activity relevant to drug development. It has been studied for its potential anticancer and antibacterial properties. The specific mechanisms by which it exerts these effects are still under investigation, but its unique structural characteristics suggest interactions with biological targets that could be exploited in therapeutic contexts .

The synthesis of 3-Bromo-5-difluoromethoxy-2-nitrotoluene typically involves multiple steps:

  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution reactions.
  • Difluoromethylation: This step introduces the difluoromethoxy group into the aromatic ring.
  • Nitration: The nitro group is introduced using nitrating agents such as nitric acid in the presence of sulfuric acid.

Advanced synthetic methods may also include coupling reactions like Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

3-Bromo-5-difluoromethoxy-2-nitrotoluene has several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for further research in drug discovery.
  • Material Science: The compound may be used in developing advanced materials, including electronic devices and specialty chemicals .

Interaction studies focus on how 3-Bromo-5-difluoromethoxy-2-nitrotoluene interacts with various biological molecules. Preliminary studies suggest that it may bind to specific enzymes or receptors, influencing metabolic pathways or cellular responses. Further research is required to elucidate these interactions fully and determine their implications for therapeutic applications .

Several compounds share structural similarities with 3-Bromo-5-difluoromethoxy-2-nitrotoluene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-difluoromethoxy-2-nitrotolueneC8H6BrF2NO3C_8H_6BrF_2NO_3Different substitution pattern on the aromatic ring
1-Bromo-4-(trifluoromethoxy)benzeneC7H4BrF3OC_7H_4BrF_3OContains trifluoromethoxy instead of difluoromethoxy
5-Chloro-2-fluoronitrobenzeneC7H4ClFNO2C_7H_4ClFNO_2Contains chlorine instead of bromine
4-Chloro-3-methoxyphenylboronic acidC8H8BClO3C_8H_8BClO_3Boronic acid functional group

The uniqueness of 3-Bromo-5-difluoromethoxy-2-nitrotoluene lies in its specific combination of halogen substitutions and functional groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds .

XLogP3

3.7

Dates

Modify: 2023-08-16

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